TIPA's ability to act as a weak base allows it to function effectively as a buffering agent in the pH range of 8.0 to 9.5 []. This makes it particularly useful for maintaining a stable pH environment in biological experiments, such as enzyme assays, cell culture studies, and protein purification [, ].
TIPA possesses amphiphilic properties, meaning it has both hydrophilic (water-loving) and hydrophobic (water-hating) regions in its molecular structure. This characteristic allows it to act as a surfactant (surface-active agent) and emulsifier []. Surfactants can lower the surface tension of liquids, while emulsifiers aid in the dispersion of immiscible liquids to form stable emulsions []. These properties make TIPA valuable in various research applications, including:
TIPA has been shown to exhibit corrosion inhibition properties for various metals, including steel, copper, and aluminum []. This makes it a potential candidate for research in developing new corrosion inhibitors for industrial applications.
TIPA's diverse properties have also led to its exploration in other research areas, such as:
Triisopropanolamine is a tertiary alkanolamine characterized by the molecular formula and a molecular weight of approximately 191.27 g/mol. It appears as a white to slightly yellow crystalline solid with a mild ammonia-like odor and is fully soluble in water. This compound is hygroscopic, meaning it can absorb moisture from the air, and is denser than water . Triisopropanolamine serves multiple roles in industrial applications, including as a grinding aid in cement production, where it helps reduce agglomeration during ball milling and modifies the particle distribution of cement mixtures .
While Triisopropanolamine itself does not exhibit pesticidal activity, it is utilized as a neutralizing agent in formulations containing acidic herbicides . The compound can cause irritation to the skin and eyes upon contact and may lead to respiratory irritation if inhaled in vapor form. Its toxicity is classified as low to moderate when ingested orally .
The synthesis of Triisopropanolamine typically involves the reaction of propylene oxide with ammonia. This process can be optimized by controlling the molar ratios and reaction conditions. A common method includes using liquid ammonia and propylene oxide at a molar ratio of approximately 1:3. The reaction occurs under maintained temperatures (20–75 °C) and pressures (below 0.5 MPa) for several hours to ensure complete conversion .
Triisopropanolamine's unique structure allows it to function effectively in high-performance applications like cement production while also serving roles in various other industries due to its buffering capabilities .
Research on Triisopropanolamine's interactions primarily focuses on its reactivity with other chemicals. It has been noted for its ability to neutralize acids effectively while being incompatible with several reactive compounds such as strong oxidizers and certain organic solvents. This compatibility profile is crucial for ensuring safe handling and application in industrial settings .
Several compounds share structural similarities with Triisopropanolamine, including:
Compound | Structure Type | Primary
Chemical Structure and Physical PropertiesTriisopropanolamine is a tertiary alkanolamine characterized by three isopropanol groups attached to a nitrogen atom. At room temperature, it exists as a white solid with a slight ammonia odor, distinguishing it from its liquid precursor monoisopropanolamine. TIPA exhibits excellent water solubility and possesses significant hygroscopic properties, necessitating careful handling during industrial processing. Key physical properties include:
Industrial ApplicationsTriisopropanolamine serves multiple functions across diverse industries:
Triisopropanolamine as a Precursor in Silatrane-Based NanocompositesTriisopropanolamine serves as a foundational building block for silatrane complexes, which exhibit unique coordination chemistry and thermal stability. The synthesis of tris(silatranyloxy-i-propyl)amine directly from silica and triisopropanolamine via the "Oxide One Pot Synthesis" (OOPS) process represents a cost-effective route to these materials [5]. In this method, silica reacts with triisopropanolamine in ethylene glycol under nitrogen, facilitated by catalytic triethylenetetramine (TETA), to form a silatrane complex through nucleophilic substitution and condensation reactions [5]. The resulting product features a tricyclic cage structure with a central silicon atom coordinated by three oxygen atoms from triisopropanolamine and a transannular N→Si bond, conferring exceptional hydrolytic stability [1] [5]. Silatrane-based nanocomposites leverage this stability for applications such as diffusion barriers in microelectronics. For instance, molecular nanolayers constructed from amine-terminated silatranes on SiO₂ surfaces form dense, covalently bonded networks that block copper diffusion at temperatures up to 400°C [1]. These barriers outperform traditional silane-based layers due to enhanced interfacial densification, which minimizes defect formation during rapid thermal annealing [1]. The grafting mechanism involves hydrogen bonding between silatrane’s nitrogen and surface hydroxyl groups, followed by covalent Si–O–Si bond formation and lateral crosslinking [1]. Table 1: Key Properties of Silatrane Complexes Synthesized via OOPS
Role in Cement Grinding Aids: Microstructural Modification MechanismsIn cement production, triisopropanolamine acts as a grinding aid by adsorbing onto particle surfaces, reducing agglomeration and optimizing particle size distribution. Studies demonstrate that adding 0.03–0.05 wt% triisopropanolamine increases the proportion of cement particles below 10 μm by 24.68%, accelerating early hydration and improving 28-day compressive strength by 15–30% [3] [4]. This enhancement arises from two mechanisms:
Furthermore, triisopropanolamine synergizes with polycarboxylate superplasticizers, reducing their dosage by 10–15% while maintaining workability [3]. This combination also lowers CO₂ emissions by improving clinker substitution rates with industrial byproducts like fly ash [3]. Table 2: Impact of Triisopropanolamine on Cement Particle Size Distribution
Functionalization for Photocatalytic Carbon Dot-BiOBr Hybrid MaterialsTriisopropanolamine’s tertiary amine and hydroxyl groups enable its use as a carbon and nitrogen source in synthesizing nitrogen-doped carbon quantum dots (N-CQDs). In one approach, N-CQDs derived from triisopropanolamine are coupled with bismuth oxybromide (BiOBr) ultrathin nanosheets via hydrothermal treatment [7]. The resulting N-CQDs/BiOBr composites exhibit strong visible-light absorption (up to 600 nm) and a 2.3-fold increase in hydroxyl radical generation compared to pure BiOBr [7]. The enhancement stems from two factors:
Applications include organic pollutant degradation, with methylene blue decomposition rates reaching 95% under visible light in 60 minutes [7]. Physical Description Triisopropanolamine is a white solid with slight odor of ammonia. Denser than water .
Liquid WHITE HYGROSCOPIC CRYSTALS. Color/Form Crystalline, white solid
Solid at 25 °C XLogP3 -0.5
Boiling Point 581 °F at 760 mm Hg (NTP, 1992)
305.0 °C 306 °C 305 °C Flash Point 320 °F (NTP, 1992)
320 °F (160 °C) (Open cup) 160 °C o.c. Vapor Density Relative vapor density (air = 1): 6.6
Density 1.02 at 68 °F (USCG, 1999)
1.0 at 20 °C/4 °C 1.0 g/cm³ LogP log Kow = -0.015
-1.2 Melting Point
113 °F (NTP, 1992)
45.0 °C 45 °C UNII
W9EN9DLM98
Related CAS
58901-12-5 (hydrochloride)
67952-34-5 (citrate) GHS Hazard Statements
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]
Vapor Pressure
less than 0.01 mm Hg at 68 °F (NTP, 1992)
9.75X10-6 mm Hg at 25 °C Vapor pressure at 20 °C: negligible PictogramsIrritant Other CAS
122-20-3
Wikipedia
Triisopropanolamine
Use Classification
Plastics -> Polymer Type -> N.a.
Cosmetics -> Buffering Methods of Manufacturing
Production: ammonia + propylene oxide (epoxidation; coproduced with diisopropanolamine/monoisopropanolamine)
Isopropanolamines are produced ... by treating propylene oxide with NH3 in the liquid phase in a continuous or batchwise procedure. General Manufacturing Information
Construction
Nonmetallic mineral product manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other nonmetallic mineral product manufacturing. Plastic material and resin manufacturing Plastics product manufacturing 2-Propanol, 1,1',1''-nitrilotris-: ACTIVE All isopropanolamines have at least one asymmetrically substituted carbon atom and thus can be optically active. The commercial products are racemic mixtures. /Isopropanolamines/ Dates
Modify: 2023-08-15
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